Cas no 2172525-27-6 ((9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride)

(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride group enables selective covalent binding to nucleophilic residues, making it valuable for probe development and targeted protein modification. The benzodioxepin scaffold provides structural rigidity, enhancing binding specificity. This compound is particularly useful in activity-based protein profiling (ABPP) and inhibitor design due to its electrophilic reactivity and stability under physiological conditions. Its chloro substituent further allows for additional functionalization, broadening its utility in synthetic applications. Suitable for researchers exploring covalent inhibitors or protein-ligand interactions, it offers a balance of reactivity and selectivity.
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride structure
2172525-27-6 structure
商品名:(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
CAS番号:2172525-27-6
MF:C10H10ClFO4S
メガワット:280.700404644012
CID:6290505
PubChem ID:165505823

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
    • EN300-1451016
    • 2172525-27-6
    • インチ: 1S/C10H10ClFO4S/c11-8-4-7(6-17(12,13)14)5-9-10(8)16-3-1-2-15-9/h4-5H,1-3,6H2
    • InChIKey: LUTTZMGKJIJMCE-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(CS(=O)(=O)F)=CC2=C1OCCCO2

計算された属性

  • せいみつぶんしりょう: 279.9972358g/mol
  • どういたいしつりょう: 279.9972358g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1451016-10000mg
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
10000mg
$4852.0 2023-09-29
Enamine
EN300-1451016-1000mg
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
1000mg
$1129.0 2023-09-29
Enamine
EN300-1451016-50mg
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
50mg
$948.0 2023-09-29
Enamine
EN300-1451016-250mg
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
250mg
$1038.0 2023-09-29
Enamine
EN300-1451016-500mg
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
500mg
$1084.0 2023-09-29
Enamine
EN300-1451016-5000mg
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
5000mg
$3273.0 2023-09-29
Enamine
EN300-1451016-2500mg
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
2500mg
$2211.0 2023-09-29
Enamine
EN300-1451016-1.0g
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
1g
$0.0 2023-06-06
Enamine
EN300-1451016-100mg
(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
2172525-27-6
100mg
$993.0 2023-09-29

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride 関連文献

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluorideに関する追加情報

Introduction to (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride (CAS No. 2172525-27-6)

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride (CAS No. 2172525-27-6) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of methanesulfonyl fluorides and is characterized by its unique structural features, including a 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl moiety. The compound's chemical structure and properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The 9-chloro substitution on the benzodioxepine ring imparts specific electronic and steric effects that can influence the compound's reactivity and biological activity. The methanesulfonyl fluoride functional group is known for its high reactivity and ability to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry. Recent studies have highlighted the potential of this compound as a building block for the synthesis of complex molecules with diverse biological activities.

In the context of medicinal chemistry, (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride has been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The methanesulfonyl fluoride group can be designed to undergo selective cleavage under specific physiological conditions, releasing the active 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl moiety. This approach can enhance the pharmacokinetic properties of the drug, such as solubility, stability, and bioavailability.

Recent research has also focused on the use of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride in the development of targeted therapies for various diseases. For instance, studies have shown that compounds derived from this scaffold exhibit potent antitumor activity against several cancer cell lines. The 9-chloro substitution has been found to enhance the compound's ability to penetrate cell membranes and interact with specific cellular targets, thereby improving its therapeutic efficacy.

Moreover, the compound's unique structure has led to its investigation as a potential inhibitor of specific enzymes involved in disease pathways. Enzyme inhibitors are crucial in pharmacology for modulating biological processes and treating various conditions. Research has demonstrated that (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride can selectively inhibit key enzymes involved in inflammation and neurodegenerative diseases. This selective inhibition can lead to reduced side effects and improved treatment outcomes.

In addition to its therapeutic applications, (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride has been studied for its utility in chemical synthesis. The compound serves as an efficient reagent for introducing sulfonyl fluoride functionalities into organic molecules. This functionality is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic substitution reactions and cross-coupling reactions. These reactions are essential in the synthesis of complex organic molecules with diverse applications in materials science and pharmaceuticals.

The physical properties of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-y)lmethanesulfonyl fluoride have also been extensively characterized. The compound is typically a white crystalline solid with a high melting point and low solubility in water but good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for use in various laboratory settings and industrial processes.

Safety considerations are paramount when handling (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-y)lmethanesulfonyl fluoride. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact and inhalation of vapors.

In conclusion, (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-y)lmethanesulfonyl fluoride (CAS No. 2172525-27-6) is a versatile compound with significant potential in both medicinal chemistry and synthetic chemistry. Its unique structural features and reactivity make it an attractive candidate for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new applications and optimize its use in various scientific disciplines.

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